molecular formula C10H17N3O7 B038055 4,6-Ethylidene glucose streptozotocin CAS No. 121230-21-5

4,6-Ethylidene glucose streptozotocin

Cat. No.: B038055
CAS No.: 121230-21-5
M. Wt: 291.26 g/mol
InChI Key: ILWMQWTWUJBTJN-DOPJLLQPSA-N
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Description

4,6-Ethylidene glucose streptozotocin: is a chemical compound that has garnered attention due to its unique properties and potential applications in scientific research. It is a derivative of streptozotocin, which is known for its use in inducing diabetes in experimental animal models. The compound is characterized by the presence of an ethylidene group attached to the glucose moiety, which imparts distinct chemical and biological properties.

Scientific Research Applications

4,6-Ethylidene glucose streptozotocin has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
  • Employed in the development of new synthetic methodologies and chemical transformations.

Biology:

Medicine:

Industry:

  • Utilized in the production of specialized chemicals and pharmaceuticals.
  • Employed in the development of new materials and compounds with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Ethylidene glucose streptozotocin involves the reaction of glucose with ethylidene derivatives under specific conditions. The process typically requires the use of catalysts and controlled temperatures to ensure the formation of the desired product. The reaction conditions may vary depending on the specific synthetic route employed, but common methods include the use of acid or base catalysts to facilitate the formation of the ethylidene linkage.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The use of advanced equipment and techniques, such as chromatography and spectroscopy, is essential in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Ethylidene glucose streptozotocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as the ethylidene and glucose moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize this compound under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of alcohol derivatives.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product. Conditions such as temperature, solvent, and catalyst play a crucial role in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Comparison with Similar Compounds

    Streptozotocin: A well-known compound used to induce diabetes in experimental models. It shares structural similarities with 4,6-Ethylidene glucose streptozotocin but lacks the ethylidene group.

    Alloxan: Another compound used to induce diabetes in experimental models.

Uniqueness: this compound is unique due to the presence of the ethylidene group, which imparts distinct chemical and biological properties. This modification enhances its potential protective effects against the cytotoxicity of streptozotocin and its interactions with glucose transporters . Additionally, the compound’s ability to inhibit glucose uptake and protect pancreatic beta cells makes it a valuable tool in diabetes research and potential therapeutic applications .

Properties

IUPAC Name

3-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-1-methyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O7/c1-4-18-3-5-8(19-4)7(14)6(9(15)20-5)11-10(16)13(2)12-17/h4-9,14-15H,3H2,1-2H3,(H,11,16)/t4?,5-,6-,7-,8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWMQWTWUJBTJN-DOPJLLQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)O)NC(=O)N(C)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)NC(=O)N(C)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923726
Record name 2-Deoxy-4,6-O-ethylidene-2-({hydroxy[methyl(nitroso)amino]methylidene}amino)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121230-21-5
Record name 4,6-Ethylidene glucose streptozotocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121230215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-4,6-O-ethylidene-2-({hydroxy[methyl(nitroso)amino]methylidene}amino)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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